Muracein A
Description
Muracein A is a naturally occurring muramyl peptide isolated from the fermentation products of Nocardia orientalis. Structurally, it comprises N-acetylmuramic acid linked to a pentapeptide chain containing alanine (×2), glutamate, serine, and diaminopropionic acid. This unique composition distinguishes it from smaller muramyl peptides, such as muramyl dipeptide (MDP), and contributes to its ACE inhibitory activity. This compound and its analogs (Muraceins B and C) were identified for their role in modulating blood pressure via ACE inhibition, a mechanism critical for regulating vascular tension and electrolyte balance . Additionally, muramyl peptides like this compound have been explored for their dual functionality in synthetic vaccine development and immunoregulation, though their primary mechanism remains ACE-centric .
Properties
CAS No. |
90965-60-9 |
|---|---|
Molecular Formula |
C26H44N6O14 |
Molecular Weight |
664.7 g/mol |
IUPAC Name |
(6R)-2-[[(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-4-carboxybutanoyl]amino]-6,7-diamino-7-oxoheptanoic acid |
InChI |
InChI=1S/C26H44N6O14/c1-10(29-23(39)11(2)45-20-18(30-12(3)34)26(44)46-16(9-33)19(20)36)22(38)32-15(25(42)43)7-8-17(35)31-14(24(40)41)6-4-5-13(27)21(28)37/h10-11,13-16,18-20,26,33,36,44H,4-9,27H2,1-3H3,(H2,28,37)(H,29,39)(H,30,34)(H,31,35)(H,32,38)(H,40,41)(H,42,43)/t10-,11?,13+,14?,15-,16+,18+,19+,20+,26-/m0/s1 |
InChI Key |
NZFXQRHFBLVEQA-GXOSTJLWSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)N)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)NC(CCC[C@H](C(=O)N)N)C(=O)O)C(=O)O)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)N)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Synonyms |
muracein A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Muracein B and Muracein C
Muraceins A, B, and C share a common muramic acid backbone but differ in peptide composition and ratios (Table 1). While Muracein C’s structure has been fully characterized as a 1:2:1:1:1 ratio of muramic acid, alanine, glutamate, serine, and diaminopropionic acid , the exact configurations of Muraceins A and B remain less defined.
Table 1: Structural Comparison of Muracein A and Related Muramyl Peptides
Note: The precise ratio for this compound is inferred from related studies and requires further validation .
Table 2: Functional Comparison of this compound and Related Compounds
Mechanistic and Pharmacological Insights
- ACE Inhibition Mechanism: this compound’s diaminopropionic acid residue may enhance ionic interactions with ACE’s zinc-binding domain, a feature absent in MDP .
- Bioactivity Limitations: Challenges in chemical extraction (e.g., incomplete isolation of peptides from Nocardia matrices) may affect activity reproducibility, as noted in broader analytical studies .
- Therapeutic Potential: this compound’s dual ACE-immunomodulatory profile could offer synergistic benefits in inflammatory cardiovascular conditions, though clinical data remain sparse.
Q & A
Q. What experimental protocols are recommended for the initial isolation and purification of Muracein A from natural sources?
To ensure reproducibility, prioritize column chromatography (e.g., silica gel or HPLC) combined with spectroscopic characterization (NMR, MS) for structural validation. Include solvent optimization (e.g., methanol/water gradients) and purity thresholds (>95% by HPLC-UV). Always cross-reference spectral data with existing literature to confirm compound identity .
Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in vitro?
Adopt a logarithmic dilution series (e.g., 0.1–100 μM) with triplicate measurements. Include positive/negative controls (e.g., DMSO for solubility) and validate assay robustness via Z’-factor calculations (>0.5). Use cell viability assays (MTT or resazurin) alongside target-specific readouts (e.g., enzyme inhibition kinetics) to distinguish cytotoxic vs. mechanistic effects .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?
Perform accelerated stability studies using LC-MS to monitor degradation products. Test pH (4–9), temperature (4°C, 25°C, −80°C), and light exposure. Quantify half-life (t½) via first-order kinetics models. Report degradation thresholds (e.g., <10% loss after 6 months at −80°C) .
Advanced Research Questions
Q. How can contradictory bioactivity results for this compound across studies be systematically resolved?
- Step 1: Conduct meta-analysis of published IC50 values, noting assay variables (cell lines, incubation times).
- Step 2: Replicate divergent experiments under standardized conditions (e.g., ATCC-validated cells, serum-free media).
- Step 3: Apply statistical equivalence testing (TOST) to determine if discrepancies arise from methodological variance vs. true biological differences .
Table 1: Example Analysis of Bioactivity Discrepancies
| Study | Cell Line | IC50 (μM) | Assay Duration | Serum Content |
|---|---|---|---|---|
| A | HeLa | 12.3 ± 1.2 | 24h | 10% FBS |
| B | HEK293 | 45.6 ± 3.4 | 48h | 0% FBS |
Q. What strategies are effective for elucidating this compound’s mechanism of action when proteomic data is inconclusive?
- Multi-omics integration: Combine RNA-seq (transcriptomic changes) with SILAC-based proteomics to identify downstream pathways.
- Chemical proteomics: Use affinity chromatography with this compound-biotin conjugates to capture binding partners, validated by SPR or ITC for binding affinity (Kd) .
- CRISPR-Cas9 screening: Perform genome-wide knockout screens to pinpoint synthetic lethal genes, narrowing candidate targets .
Q. How should researchers address low yield in this compound synthesis to enable scalable in vivo studies?
- Route optimization: Compare semi-synthetic (e.g., precursor derivatization) vs. heterologous expression (e.g., yeast/Pichia).
- Process metrics: Calculate E-factor (kg waste/kg product) and space-time yield (mg/L/h). Pilot fed-batch fermentation to enhance titers .
Methodological Guidelines
- Data validation: For novel findings, include orthogonal assays (e.g., siRNA knockdown to confirm target engagement) and deposit raw data in repositories like ChEMBL or PubChem .
- Contradiction management: Apply Bradford Hill criteria (e.g., dose-response consistency, temporality) to assess causal relationships in conflicting datasets .
- Ethical reporting: Disclose all synthesis intermediates and by-products in supplementary materials to aid reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
